2-Benzo[e][1]benzofuran-1-yl-1-(4-phenylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoebenzofuran-1-yl-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoebenzofuran-1-yl-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps, starting with the construction of the benzofuran ring. One common method is the cyclization of o-hydroxyacetophenones under basic conditions . The piperazine moiety can be introduced through nucleophilic substitution reactions, where a phenylpiperazine derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce side reactions. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Benzoebenzofuran-1-yl-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the benzofuran ring, enhancing its biological activity.
Reduction: Reduction reactions can modify the piperazine moiety, potentially altering the compound’s pharmacological properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the benzofuran or piperazine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
2-Benzoebenzofuran-1-yl-1-(4-phenylpiperazin-1-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: The compound’s biological activities, such as anti-tumor and antibacterial properties, make it a candidate for drug development.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of 2-Benzoebenzofuran-1-yl-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting replication and transcription processes, while the piperazine moiety can interact with various receptors, modulating their activity . These interactions lead to the compound’s observed biological effects, such as anti-tumor and antibacterial activities.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran compound with anti-cancer properties.
Uniqueness
2-Benzoebenzofuran-1-yl-1-(4-phenylpiperazin-1-yl)ethanone is unique due to its combination of a benzofuran ring and a piperazine moiety. This structure allows it to interact with a broader range of biological targets compared to other benzofuran derivatives, potentially leading to more diverse therapeutic applications.
Properties
IUPAC Name |
2-benzo[e][1]benzofuran-1-yl-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23(26-14-12-25(13-15-26)20-7-2-1-3-8-20)16-19-17-28-22-11-10-18-6-4-5-9-21(18)24(19)22/h1-11,17H,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFORGTFHDRMJKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=COC4=C3C5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.